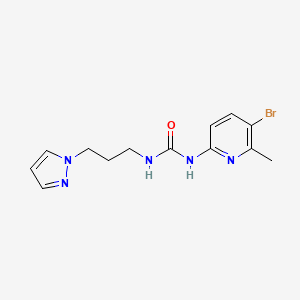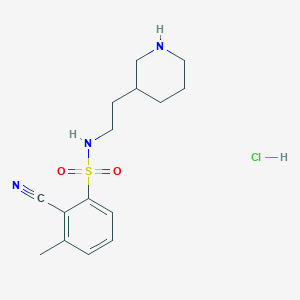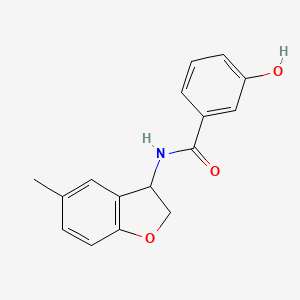![molecular formula C13H16FN5O B7632629 3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide (hereafter referred to as FTM) is a chemical compound that has gained significant attention in scientific research in recent years. FTM is a tetrazole derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of FTM is not fully understood. However, it is believed that FTM inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. FTM has also been shown to activate the PPARγ receptor, which is involved in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects
FTM has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, FTM has been shown to have antioxidant effects. FTM has also been found to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FTM in lab experiments is its specificity. FTM has been shown to selectively target cancer cells, leaving healthy cells unaffected. Additionally, FTM has low toxicity, making it a safer alternative to other cancer treatments. However, one limitation of FTM is its poor solubility, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on FTM. One area of research is in the development of FTM derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of FTM and its potential applications in the treatment of other diseases. Finally, more studies are needed to determine the long-term effects of FTM on the body.
Conclusion
In conclusion, FTM is a promising chemical compound that has potential in various scientific research applications. Its specificity, low toxicity, and anti-cancer and anti-inflammatory properties make it an attractive alternative to other cancer treatments. While there are some limitations to its use in lab experiments, further research is needed to fully understand the potential of FTM in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of FTM involves a multi-step process that begins with the reaction of 3-fluoro-4-methylaniline with propionyl chloride to form 3-fluoro-4-methyl-N-propionylaniline. This intermediate product is then reacted with sodium azide to form 3-fluoro-4-methyl-N-(azidomethyl)aniline. The final step involves the reaction of the azide intermediate with 2-(2H-tetrazol-5-yl)propylamine to form FTM.
Aplicaciones Científicas De Investigación
FTM has been shown to have potential in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. FTM has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FTM has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-8-4-10(6-11(14)5-8)13(20)19(3)7-9(2)12-15-17-18-16-12/h4-6,9H,7H2,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBKNRZSQYQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N(C)CC(C)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)

![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)